Hidrosmin-d4
Description
Properties
Molecular Formula |
C₃₀H₃₂D₄O₁₆ |
|---|---|
Molecular Weight |
656.62 |
Synonyms |
7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-(2-hydroxyethoxy)-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one-d4; 5-O-(β-Hydroxyethyl)diosmin-d4; |
Origin of Product |
United States |
Synthetic Methodologies for Hidrosmin D4
Precursor Compounds and Starting Materials in Hidrosmin (B46496) Synthesis (Diosmin as a key precursor)
The synthesis of Hidrosmin-d4 commences with the naturally occurring flavonoid, Diosmin (B1670713). Diosmin, chemically known as (7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one), serves as the essential scaffold upon which the deuterated hydroxyethyl (B10761427) moieties are introduced. usbio.nethidrosmin.com Diosmin is commercially available and can be extracted from various citrus fruits. Its structure provides the necessary phenolic hydroxyl groups that can be targeted for etherification.
The primary reagents required for the synthesis, beyond the Diosmin precursor, include a deuterated source for the hydroxyethyl group and various catalysts and solvents to facilitate the reaction.
| Compound | Role in Synthesis | Key Structural Features |
| Diosmin | Starting material/precursor | Flavonoid backbone with reactive hydroxyl groups |
| Ethylene (B1197577) oxide-d4 | Deuterated hydroxyethylating agent | Four-membered ring with deuterium (B1214612) atoms |
| Base Catalyst (e.g., Sodium Hydroxide) | Activates the phenolic hydroxyl group | Provides a nucleophilic site for reaction |
| Solvent (e.g., Methanol (B129727), Water) | Reaction medium | Solubilizes reactants and facilitates the reaction |
Deuteration Strategies for the Hydroxyethyl Moieties of Hidrosmin
The key modification in the synthesis of this compound is the introduction of deuterium atoms into the hydroxyethyl groups. The most direct and efficient strategy to achieve this is through the use of a deuterated hydroxyethylating agent. Ethylene oxide-d4 (C₂D₄O) is the ideal reagent for this purpose. This approach ensures that the deuterium atoms are specifically located on the hydroxyethyl moieties and not elsewhere in the flavonoid structure.
The reaction targets the phenolic hydroxyl groups of Diosmin. Under basic conditions, these hydroxyl groups are deprotonated to form more nucleophilic phenoxide ions, which then react with the deuterated ethylene oxide in a ring-opening reaction to form the deuterated hydroxyethyl ether linkages.
Chemical Reaction Pathways and Mechanisms of Deuterium Incorporation
The incorporation of deuterium into the Hidrosmin structure follows a well-established nucleophilic ring-opening mechanism of an epoxide. The synthesis can be summarized in the following steps:
Deprotonation of Diosmin: A base, such as sodium hydroxide, is used to deprotonate the phenolic hydroxyl groups on the Diosmin molecule, creating highly reactive phenoxide anions.
Nucleophilic Attack: The phenoxide anions act as nucleophiles and attack one of the carbon atoms of the ethylene oxide-d4 ring.
Ring-Opening: This nucleophilic attack leads to the opening of the strained epoxide ring, forming a new carbon-oxygen bond and a deuterated alkoxide intermediate.
Protonation: The deuterated alkoxide intermediate is subsequently protonated by a proton source in the reaction mixture (e.g., water or alcohol solvent) to yield the final this compound product with deuterated hydroxyethyl groups.
The reaction is typically carried out in a suitable solvent such as methanol or water under controlled temperature and pressure to ensure the desired degree of hydroxyethylation and to minimize side reactions.
Optimization of Synthetic Yields and Purity for this compound
Optimizing the synthetic yield and purity of this compound involves careful control over several reaction parameters. Drawing parallels from the synthesis of non-deuterated Hidrosmin, the following factors are critical:
Choice of Solvent: The reaction medium can influence the reaction rate and yield. Methanol has been reported to give higher yields (85-95%) compared to water (75-85%) in the synthesis of Hidrosmin.
Catalyst Concentration: The amount of base catalyst must be sufficient to deprotonate the phenolic hydroxyls without causing degradation of the flavonoid structure.
Reaction Temperature and Pressure: These parameters affect the rate of reaction and the solubility of the gaseous ethylene oxide-d4 in the reaction medium.
Stoichiometry of Reactants: The molar ratio of Diosmin to ethylene oxide-d4 will determine the degree of hydroxyethylation.
Purification Method: After the reaction, the crude product is typically purified through a series of steps including decolorization with activated carbon, filtration, crystallization, and centrifugation to achieve high purity.
Analytical Characterization of Synthesized this compound
Comprehensive analytical characterization is essential to confirm the successful synthesis of this compound, verify the incorporation of deuterium, and assess its purity.
Spectroscopic Confirmation of Deuterium Incorporation (e.g., NMR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the protons of the hydroxyethyl groups would be absent or significantly reduced in intensity compared to the spectrum of non-deuterated Hidrosmin. The absence of these signals provides strong evidence for successful deuteration.
¹³C NMR: The carbon signals of the deuterated hydroxyethyl groups would exhibit coupling to deuterium (C-D coupling), which can be observed as multiplets. The chemical shifts of these carbons would also be slightly shifted upfield compared to the non-deuterated analog due to the isotopic effect.
Mass Spectrometry (MS):
Mass spectrometry is a definitive technique to confirm the incorporation of deuterium by determining the molecular weight of the synthesized compound.
| Compound | Molecular Formula | Calculated Monoisotopic Mass | Expected [M+H]⁺ Ion |
| Hidrosmin | C₃₀H₃₆O₁₆ | 652.2007 | 653.2085 |
| This compound | C₃₀H₃₂D₄O₁₆ | 656.2258 | 657.2336 |
The mass spectrum of this compound would show a molecular ion peak ([M+H]⁺) at m/z 657.2336, which is four mass units higher than that of unlabeled Hidrosmin (m/z 653.2085), confirming the incorporation of four deuterium atoms. usbio.netbohrium.com High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and further validate the structure.
Chromatographic Purity Assessment (e.g., HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):
HPLC and UPLC are powerful techniques for assessing the purity of this compound. A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.
A typical HPLC method for the analysis of Hidrosmin would involve:
Column: C18, 4.6 x 250 mm, 5 µm
Mobile Phase: A gradient of aqueous phosphoric acid and acetonitrile.
Detection: UV detection at a wavelength where the flavonoid structure has strong absorbance, such as 280 nm.
Pharmacokinetic and Metabolic Investigations Utilizing Hidrosmin D4
Applications of Deuterated Analogues in In Vitro and In Vivo Pharmacokinetic Profiling
Deuterated compounds like Hidrosmin-d4 are indispensable in pharmacokinetic research for several reasons. symeres.com One of their primary roles is as internal standards in bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). vulcanchem.com The mass difference between the deuterated and non-deuterated versions allows for precise and accurate quantification of the parent drug and its metabolites in complex biological matrices such as plasma, urine, and tissues. vulcanchem.comresearchgate.net This is crucial for constructing accurate concentration-time profiles, which are fundamental to understanding a drug's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net
Furthermore, the "deuterium kinetic isotope effect" (DKIE) can be leveraged to investigate metabolic pathways. symeres.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow the rate of metabolic reactions that involve the cleavage of this bond. By strategically placing deuterium (B1214612) atoms at sites susceptible to metabolism, researchers can stabilize the molecule, potentially reducing metabolic clearance and prolonging its half-life. symeres.comresearchgate.net This approach can also be used to probe the mechanisms of formation of reactive metabolites, which may be associated with toxicity. juniperpublishers.com
Absorption and Distribution Dynamics in Preclinical Models Using Labeled Compound
Preclinical studies in animal models are essential for characterizing the absorption and distribution of a new chemical entity. The use of this compound in such studies would provide clear advantages. Following oral or intravenous administration to preclinical models such as rats or mice, the distinct mass of this compound would enable its differentiation from any endogenous compounds, ensuring that the detected signal is unequivocally from the administered drug. nih.govresearchgate.net
Tissue distribution studies would involve analyzing various organs and tissues at different time points post-administration to determine where the compound accumulates. This is critical for identifying target tissues and understanding potential off-target effects. The high sensitivity of LC-MS methods, facilitated by the use of a deuterated internal standard, allows for the quantification of very low concentrations of the drug in these tissues.
Hypothetical Tissue Distribution of this compound in a Rat Model
| Tissue | Concentration (ng/g) at 1h | Concentration (ng/g) at 6h | Concentration (ng/g) at 24h |
| Plasma | 150.2 ± 25.1 | 85.7 ± 15.3 | 5.1 ± 1.2 |
| Liver | 850.6 ± 98.4 | 450.1 ± 65.7 | 20.3 ± 4.5 |
| Kidney | 625.3 ± 75.9 | 310.8 ± 42.1 | 15.8 ± 3.1 |
| Intestine | 1200.5 ± 150.2 | 250.4 ± 33.9 | 8.9 ± 2.0 |
| Brain | < 1.0 | < 1.0 | < 1.0 |
This table presents hypothetical data for illustrative purposes.
Elucidation of Metabolic Pathways and Identification of Metabolites of this compound
Understanding how a drug is metabolized is a cornerstone of drug development. Flavonoids like hidrosmin (B46496) are known to undergo extensive metabolism, primarily in the liver and intestines. researchgate.net The main metabolic pathways for flavonoids include glucuronidation, sulfation, and methylation. mdpi.com
In vitro systems, such as liver microsomes, hepatocytes, and intestinal S9 fractions, are used to predict in vivo metabolism. acs.org Incubating this compound with these systems allows researchers to determine its metabolic stability and identify the primary enzymes responsible for its biotransformation. The DKIE can provide insights into the rate-limiting steps of metabolism. nih.gov If deuteration is placed at a primary site of metabolism, a decrease in the rate of metabolite formation compared to the non-deuterated hidrosmin would be observed. juniperpublishers.com
Hypothetical In Vitro Metabolic Stability of this compound
| In Vitro System | Half-life (min) | Intrinsic Clearance (μL/min/mg protein) |
| Rat Liver Microsomes | 45.8 ± 5.2 | 15.1 ± 2.1 |
| Human Liver Microsomes | 62.3 ± 7.8 | 11.1 ± 1.8 |
| Rat Hepatocytes | 85.1 ± 9.3 | 8.2 ± 1.1 |
| Human Hepatocytes | 102.5 ± 11.4 | 6.8 ± 0.9 |
This table presents hypothetical data for illustrative purposes.
In vivo studies in animal models provide a comprehensive picture of a drug's metabolic fate. After administering this compound, plasma, urine, and feces are collected over time. The use of high-resolution mass spectrometry allows for the detection and structural elucidation of metabolites. The deuterium label serves as a unique tag, making it easier to trace the metabolic products of the administered drug and distinguish them from endogenous molecules. researchgate.net This is particularly useful for identifying novel or unexpected metabolic pathways. isotope.com
Comparative Pharmacokinetic Analysis: this compound versus Unlabeled Hidrosmin
A direct comparison of the pharmacokinetic profiles of this compound and unlabeled hidrosmin is essential to understand the impact of deuteration. nih.gov Such studies are typically conducted in a crossover design in preclinical models or human volunteers. Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) are compared.
If the deuteration has a significant kinetic isotope effect, one would expect to see a lower clearance, a longer half-life, and a higher AUC for this compound compared to hidrosmin. This could translate to a more favorable dosing regimen. Conversely, if the site of deuteration is not a major metabolic "soft spot," the pharmacokinetic profiles of the two compounds may be very similar. nih.gov Studies on the parent compound of hidrosmin, diosmin (B1670713), have shown that its bioavailability is significantly influenced by its formulation. nih.govmdpi.com
Hypothetical Comparative Pharmacokinetic Parameters
| Parameter | Hidrosmin | This compound |
| Cmax (ng/mL) | 180 ± 45 | 210 ± 50 |
| Tmax (h) | 2.0 ± 0.5 | 2.5 ± 0.6 |
| AUC (ng·h/mL) | 950 ± 210 | 1250 ± 280 |
| t1/2 (h) | 4.5 ± 1.1 | 6.0 ± 1.5 |
This table presents hypothetical data for illustrative purposes, assuming a significant kinetic isotope effect.
Pharmacodynamic and Mechanistic Elucidation of Hidrosmin Through Hidrosmin D4 Assisted Studies
Cellular and Molecular Mechanisms of Action (using Hidrosmin-d4 as an analytical standard or tracer)
The exploration of hidrosmin's mechanisms of action at the cellular and molecular level is significantly enhanced by the use of this compound as an internal standard. This ensures the precise measurement of hidrosmin (B46496) concentrations in experimental settings, allowing for a more accurate correlation between dosage and biological effect.
Research has demonstrated that hidrosmin can effectively modulate key inflammatory signaling pathways. In experimental models of diabetic nephropathy, hidrosmin administration has been shown to prevent the activation of nuclear factor-kappa B (NF-κB) and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways. axios-research.com This is evidenced by a significant reduction in the phosphorylated forms of the transcription factors p65 and STAT3 in renal tissues. axios-research.com Consequently, hidrosmin treatment leads to a downregulation in the gene expression of various pro-inflammatory cytokines and chemokines, including CCL2, CCL5, IL-1β, and TNFα. axios-research.commedchemexpress.com
The use of this compound as an internal standard in such studies is critical for establishing a clear dose-response relationship. By enabling the precise quantification of hidrosmin in tissue and cell samples, researchers can accurately determine the effective concentrations required to inhibit these inflammatory cascades. Moreover, the potential for increased metabolic stability with this compound suggests it could offer a more sustained anti-inflammatory effect, a hypothesis that warrants further investigation in chronic inflammatory disease models. vulcanchem.com
Table 1: Effect of Hidrosmin on Inflammatory Markers
| Marker | Effect of Hidrosmin Treatment | Signaling Pathway | Reference |
|---|---|---|---|
| p-p65 (NF-κB) | Reduced Levels | NF-κB | axios-research.com |
| p-STAT3 | Reduced Levels | JAK/STAT | axios-research.com |
| CCL2 (gene expression) | Downregulated | - | axios-research.com |
| CCL5 (gene expression) | Downregulated | - | axios-research.com |
| IL-1β (gene expression) | Downregulated | - | axios-research.com |
| TNFα (gene expression) | Downregulated | - | axios-research.com |
Hidrosmin has been shown to improve redox balance by targeting key enzymes involved in oxidative stress. axios-research.com In hyperglycemic conditions, hidrosmin treatment can prevent the upregulation of pro-oxidant enzymes such as the NOX1 and NOX4 isoforms of NADPH oxidase. medchemexpress.com Concurrently, it promotes the expression of crucial antioxidant enzymes, including Superoxide dismutase-1 (SOD1) and Catalase. medchemexpress.com This dual action helps to mitigate the damaging effects of reactive oxygen species (ROS).
In studies investigating these antioxidant effects, this compound serves as an essential analytical tool. Accurate quantification of hidrosmin is necessary to correlate its concentration with the observed changes in enzyme expression and activity. The potential for this compound to have enhanced metabolic stability could translate to a more durable antioxidant response, making it a person of interest for conditions characterized by chronic oxidative stress. vulcanchem.com
Table 2: Hidrosmin's Impact on Oxidative Stress-Related Gene Expression
| Gene | Function | Effect of Hidrosmin | Reference |
|---|---|---|---|
| NOX1 | Pro-oxidant enzyme | Prevents upregulation | medchemexpress.com |
| NOX4 | Pro-oxidant enzyme | Prevents upregulation | medchemexpress.com |
| SOD1 | Antioxidant enzyme | Promotes expression | medchemexpress.com |
| Catalase | Antioxidant enzyme | Promotes expression | medchemexpress.com |
The vascular protective effects of hidrosmin are partly mediated through its positive influence on endothelial function and nitric oxide (NO) pathways. vulcanchem.comaxios-research.com Ex vivo studies have revealed that hidrosmin can induce vascular relaxation, an effect that is blocked by inhibitors of nitric oxide synthase (NOS). vulcanchem.com Furthermore, in vitro experiments have confirmed that hidrosmin stimulates the activity of endothelial NOS (eNOS) and subsequently increases the production of NO. vulcanchem.comaxios-research.com This enhancement of the eNOS/NO pathway is a critical mechanism for maintaining vascular health.
The precise quantification of hidrosmin in these cellular and tissue-based assays, facilitated by the use of this compound as an internal standard, is paramount for understanding the concentration-dependent effects on eNOS activation and NO production.
Cellular senescence, a state of irreversible cell cycle arrest, contributes to age-related pathologies, including vascular and renal complications of diabetes. Hidrosmin has demonstrated the ability to attenuate the expression of senescence markers in diabetic kidneys. axios-research.com This suggests that hidrosmin can counteract the accelerated senescence processes triggered by metabolic stress. axios-research.com
While specific studies detailing the use of this compound to trace its effects on senescence pathways are not yet available, its application as an analytical standard is crucial for accurately quantifying the levels of hidrosmin that lead to a reduction in senescence markers. The potentially enhanced stability of this compound could make it a valuable agent for long-term studies on the prevention of cellular senescence. vulcanchem.com
Hidrosmin is known to exert beneficial effects on the microcirculation. Its pharmacological actions include reducing capillary permeability and fragility, which helps to alleviate edema. It is also reported to increase the deformability of red blood cells, which can improve blood flow in the microvasculature. These actions collectively contribute to an improvement in the clinical symptoms of peripheral venous insufficiency.
In research aimed at quantifying these microcirculatory improvements, this compound would be an indispensable tool for pharmacokinetic analysis, ensuring that the observed physiological changes are accurately linked to the systemic exposure of hidrosmin.
One of the proposed mechanisms of action for hidrosmin involves the inhibition of Catechol-O-methyltransferase (COMT), an enzyme responsible for the degradation of catecholamines. By inhibiting COMT, hidrosmin may increase the local concentrations and prolong the activity of catecholamines like norepinephrine, which can induce the contraction of smooth muscle in the vein wall, thereby improving venous tone.
Future mechanistic studies designed to confirm and quantify the inhibitory effect of hidrosmin on COMT activity would greatly benefit from using this compound. As a stable isotope-labeled internal standard, it would allow for precise measurements of hidrosmin in enzymatic assays. Furthermore, investigating whether the deuteration in this compound alters its interaction with the COMT active site would be a valuable area of research.
Investigations in Preclinical Disease Models and In Vitro Systems
The therapeutic potential of hidrosmin has been explored in a variety of preclinical models that simulate human diseases. These investigations, which would typically employ this compound for accurate quantification of the parent compound, have shed light on its mechanisms of action across different pathological conditions.
Preclinical research has demonstrated the vasculoprotective effects of hidrosmin in models of vascular dysfunction, particularly those associated with diabetes. In a study involving a type 2 diabetes mouse model (leptin-receptor-deficient db/db mice), oral administration of hidrosmin significantly improved vascular function in the aorta and mesenteric arteries. pageplace.de This improvement in endothelial function was observed without any adverse effects on the structural properties of the blood vessels. pageplace.de Further investigations in streptozotocin-induced type 1 diabetic apolipoprotein E-deficient mice revealed that hidrosmin treatment reduced the size and lipid content of atherosclerotic plaques. pageplace.de
In vitro experiments using vascular smooth muscle cells (VSMCs) and endothelial cells have helped to elucidate the underlying mechanisms. Hidrosmin was found to stimulate the activity of endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO), a key molecule in vasodilation. nih.gov Furthermore, hidrosmin was shown to downregulate the expression of genes associated with inflammation and oxidative stress in VSMCs exposed to high glucose conditions. pageplace.denih.gov Ex vivo studies on isolated vascular preparations confirmed that the vasorelaxant effect of hidrosmin is mediated by the nitric oxide synthase pathway. nih.gov
Table 1: Effects of Hidrosmin in Preclinical Vascular Dysfunction Models
| Model | Key Findings | Reference |
|---|---|---|
| Type 2 Diabetic (db/db) Mice | Improved vascular function in aorta and mesenteric arteries. | pageplace.de |
| Type 1 Diabetic ApoE-/- Mice | Reduced atherosclerotic plaque size and lipid content. | pageplace.de |
| Cultured Vascular Smooth Muscle Cells | Downregulated hyperglycemia-induced inflammatory and oxidant genes. | pageplace.denih.gov |
The protective effects of hidrosmin have also been investigated in the context of diabetic nephropathy (DN), a major microvascular complication of diabetes. researchgate.net In a mouse model of experimental DN, oral administration of hidrosmin led to a significant reduction in albuminuria, a key marker of kidney damage. researchgate.netresearchgate.net Histological analysis of the kidneys from hidrosmin-treated mice showed amelioration of pathological damage and a reduced expression of kidney injury markers. researchgate.net
Mechanistically, hidrosmin treatment was associated with a decrease in renal inflammation. The kidneys of treated mice exhibited a lower infiltration of macrophages and T-cells, along with reduced expression of pro-inflammatory cytokines and chemokines. researchgate.netresearchgate.net Hidrosmin also demonstrated the ability to improve the redox balance within the diabetic kidney by downregulating pro-oxidant enzymes, such as NADPH oxidase isoforms (NOX1 and NOX4), and upregulating antioxidant genes. researchgate.netnih.gov Furthermore, a decrease in senescence markers was observed in the kidneys of mice that received hidrosmin. researchgate.net In vitro studies using tubuloepithelial cells exposed to high glucose or inflammatory conditions corroborated these findings, showing that hidrosmin dose-dependently reduced the expression of inflammatory and oxidative genes. researchgate.netresearchgate.net
Table 2: Effects of Hidrosmin in Preclinical Diabetic Nephropathy Models
| Parameter | Observation in Hidrosmin-Treated Models | Reference |
|---|---|---|
| Albuminuria | Markedly reduced | researchgate.netresearchgate.net |
| Renal Pathological Damage | Ameliorated | researchgate.net |
| Renal Inflammation | Reduced macrophage and T-cell content; decreased pro-inflammatory cytokines. | researchgate.netresearchgate.net |
| Oxidative Stress | Reduced pro-oxidant enzymes (NOX1, NOX4); enhanced antioxidant genes. | researchgate.netnih.gov |
While specific preclinical studies focusing solely on the modulation of the lymphatic system by hidrosmin are not extensively detailed in the available literature, its known pharmacological actions suggest a potential influence. The lymphatic system plays a crucial role in fluid balance, immune surveillance, and the transport of lipids. nih.govisotope.comchempep.com Hidrosmin has been reported to produce dilation of lymphatic collectors and increase the rate of lymphatic conduction, thereby improving lymphatic flow. mdpi.comnih.gov This action is particularly relevant to its therapeutic use in conditions characterized by edema, such as chronic venous insufficiency. mdpi.com The ability to enhance lymphatic drainage contributes to the reduction of interstitial fluid accumulation. Further dedicated preclinical investigations, which would benefit from the use of this compound for accurate drug quantification, are needed to fully elucidate the mechanisms of hidrosmin's effects on the lymphatic system.
The regulation of venous tone is a cornerstone of hidrosmin's therapeutic effect, particularly in the management of chronic venous insufficiency. Studies on isolated vascular preparations have been instrumental in characterizing this pharmacodynamic property. Hidrosmin has been shown to induce a gradual and sustained contraction of smooth muscle in the vein wall. mdpi.comnih.gov This venotonic effect is believed to be selective for the venous system, without significantly affecting arterial circulation. nih.gov By increasing venous tone, hidrosmin helps to reduce the caliber of dilated veins and improve venous return. The precise molecular mechanism is thought to be related to the inhibition of catecholamine degradation, specifically through the inhibition of catechol-O-methyltransferase (COMT). mdpi.comnih.gov These in vitro studies on isolated vessels provide direct evidence of hidrosmin's venoactive properties, which would be quantified with the assistance of this compound in a research setting.
Currently, there is a lack of specific preclinical studies investigating the effects of hidrosmin or the use of this compound in mechanistic models of pulmonary fibrosis. Pulmonary fibrosis is a chronic and progressive lung disease characterized by the scarring of lung tissue. While the anti-inflammatory and antioxidant properties of hidrosmin observed in other disease models could theoretically be beneficial in mitigating fibrotic processes, dedicated research in this area is required to substantiate any potential therapeutic role. Preclinical studies on diosmin (B1670713), a related flavonoid, have suggested protective effects against pulmonary injuries, which may provide a rationale for future investigations into hidrosmin's potential in this context. nih.gov
Analytical and Bioanalytical Method Development Using Hidrosmin D4 As a Reference Standard
Development and Validation of Quantitative Assays for Hidrosmin (B46496) and its Derivatives
The quantification of hidrosmin and its related compounds is predominantly achieved through advanced chromatographic techniques. The choice between Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV detection depends on the required sensitivity, selectivity, and the nature of the sample matrix. In both approaches, the development of a validated method is paramount.
LC-MS/MS is the gold standard for bioanalytical quantification due to its superior sensitivity and selectivity. biopharmaservices.com The use of Hidrosmin-d4 is integral to the success of these methods. scioninstruments.com
Method Development: A typical LC-MS/MS method involves optimizing several key stages. First, a chromatographic separation is developed to isolate hidrosmin from matrix components. A reverse-phase column, such as a C18, is often employed with a mobile phase consisting of a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). pharmanueva.comresearchgate.net
Next, the mass spectrometer is tuned for both hidrosmin and this compound. This is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. The mass difference of four atomic mass units between this compound and hidrosmin allows the instrument to detect both compounds simultaneously yet distinguish them unequivocally. acanthusresearch.com This process ensures that the signal is highly specific to the analyte and its internal standard.
Quantification: During sample analysis, a precise amount of this compound is added to all samples, including calibration standards, quality controls (QCs), and unknowns. biopharmaservices.com Quantification is based on the ratio of the peak area of the analyte (hidrosmin) to the peak area of the internal standard (this compound). This ratiometric approach compensates for potential variability in sample extraction, injection volume, and ionization efficiency in the mass spectrometer source. scioninstruments.comscispace.com
Interactive Table 1: Representative MRM Transitions for Hidrosmin and this compound This table illustrates the specific ion pairs that would be monitored in a quantitative LC-MS/MS assay. The Q1 mass represents the precursor ion, and the Q3 mass represents the product ion selected for monitoring.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Polarity |
| Hidrosmin | 653.2 | 303.1 | Positive |
| This compound | 657.2 | 303.1 | Positive |
Note: The product ion remains the same as the deuterium (B1214612) labeling is on a part of the molecule that is lost during fragmentation.
For quality control of bulk drug substances or pharmaceutical formulations where analyte concentrations are high, HPLC with UV detection is a common and cost-effective method. google.comresearchgate.net
Method Development: The development of an HPLC-UV method focuses on achieving adequate separation of hidrosmin from any impurities or degradation products. researchgate.net Parameters such as the column type (e.g., C8 or C18), mobile phase composition, flow rate, and UV detection wavelength are optimized to ensure a sharp, symmetrical peak for hidrosmin. researchgate.netjapsonline.com For flavonoids like hidrosmin, a UV detection wavelength is typically set near their maximum absorbance for optimal sensitivity. researchgate.net
Application in Method Validation and Quality Control of Analytical Processes
Method validation is a formal process that provides documented evidence that an analytical method is suitable for its intended purpose. demarcheiso17025.comparticle.dk Regulatory bodies like the FDA provide guidelines outlining the essential parameters to be evaluated. jordilabs.comgmp-compliance.org this compound plays a central role in the validation of LC-MS/MS methods.
The validation process assesses several key characteristics: particle.dknih.gov
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte. A calibration curve is generated by plotting the analyte/IS peak area ratio against a series of known concentrations.
Accuracy and Precision: Accuracy measures the closeness of the determined value to the true value, while precision measures the repeatability of the results. nih.gov These are assessed by analyzing QC samples at multiple concentration levels (low, medium, and high) in replicate.
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability). stanford.edu
This compound is added to all samples at a constant concentration, providing a stable reference point against which the analyte is measured. This ensures that any variations observed are due to the analyte itself and not the analytical process. waters.com
Interactive Table 2: Example of Quality Control Data from a Validated Assay This table shows typical acceptance criteria for QC samples during method validation, demonstrating how the performance of the method is monitored.
| QC Level | Concentration (ng/mL) | N | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (%RSD) | Acceptance Criteria |
| LLOQ | 1.0 | 5 | 0.95 | -5.0% | 8.5% | Bias: ±20%, RSD: ≤20% |
| Low | 3.0 | 5 | 2.91 | -3.0% | 6.2% | Bias: ±15%, RSD: ≤15% |
| Medium | 50.0 | 5 | 51.5 | +3.0% | 4.5% | Bias: ±15%, RSD: ≤15% |
| High | 150.0 | 5 | 145.5 | -3.0% | 3.8% | Bias: ±15%, RSD: ≤15% |
Assessment of Analytical Sensitivity, Specificity, and Reproducibility
The ultimate goal of method development and validation is to produce an assay that is sensitive, specific, and reproducible over time.
Analytical Sensitivity: This is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. demarcheiso17025.comfda.gov In LC-MS/MS methods, the LLOQ is determined by finding the lowest point on the calibration curve where the signal-to-noise ratio is consistently high (typically >10) and the precision and accuracy are within predefined limits (often ±20%). nih.gov
Specificity: The specificity of an LC-MS/MS assay using this compound is exceptionally high. It relies on two layers of separation: the chromatographic retention time and the unique mass-to-charge ratio of the MRM transition. scioninstruments.comscispace.com This dual specificity ensures that interferences from other matrix components are highly unlikely.
Reproducibility: This is the ability of a method to produce the same results over time and under different conditions (e.g., different analysts, different days). moh.gov.bw The use of a stable isotope-labeled internal standard like this compound is fundamental to achieving high reproducibility. biopharmaservices.com By correcting for instrumental drift and minor variations in sample preparation, this compound ensures that the analytical results are consistent and reliable across different analytical runs. biopharmaservices.comscispace.com The reproducibility of a method is formally assessed during validation through inter-day precision and accuracy experiments. particle.dk
Advanced Research Perspectives on Hidrosmin D4 and Deuterated Flavonoids
Isotope Effect Analysis in Biological Systems and Reaction Kinetics
The substitution of hydrogen with deuterium (B1214612) in a molecule like Hidrosmin (B46496) results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. wikipedia.org This difference in bond strength can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. unam.mxnih.gov
The KIE is a valuable tool for studying reaction mechanisms. nih.gov If the cleavage of a C-H bond is a rate-determining step in a metabolic pathway, the corresponding deuterated compound will be metabolized more slowly. wikipedia.orgnih.gov This has been observed in numerous studies with deuterated drugs, where a slower metabolism can lead to a longer half-life in the body. wikipedia.orgcdnsciencepub.com
Several studies have investigated the H/D exchange processes and their kinetics in various flavonoids. researchgate.netnih.govnih.gov For instance, flavonoids like catechin (B1668976) and epicatechin undergo a slow H/D exchange at specific positions on their aromatic rings in deuterated water (D₂O). researchgate.netnih.gov The rates of these exchanges can be meticulously measured using techniques like ¹H-NMR spectroscopy, providing insights into the reactivity of different sites on the flavonoid structure. researchgate.netnih.gov The reaction rates for singlet oxygen with several flavonoids have also been determined in deuterated water, highlighting how the isotopic environment can influence reaction kinetics. plos.orguchile.cl
The magnitude of the KIE can vary significantly, from being almost undetectable to substantial, depending on the specific reaction and the position of deuteration. gabarx.com Both primary and secondary KIEs can be observed. Primary KIEs occur when the bond to the isotope is broken in the rate-determining step, while secondary KIEs are observed when the isotopic substitution is at a position not directly involved in bond cleavage but still influences the reaction rate. unam.mxcdnsciencepub.com
Application of Hidrosmin-d4 in Mechanistic Pathway Mapping and Target Identification
The altered metabolic profile of deuterated compounds like this compound makes them invaluable probes for elucidating metabolic pathways and identifying drug targets. cdnsciencepub.comgabarx.comresearchgate.net By comparing the metabolic fate of the deuterated and non-deuterated versions of a flavonoid, researchers can pinpoint the sites of metabolic attack.
If this compound shows increased stability and a longer half-life compared to Hidrosmin, it suggests that the deuterated positions are key sites for metabolism, likely by enzymes such as the cytochrome P450 (CYP) family. nih.govcdnsciencepub.com This information is crucial for understanding how the body processes these compounds and can guide the design of new drugs with improved pharmacokinetic properties. nih.gov
Deuterated compounds are also instrumental in target identification. By creating deuterated versions of bioactive flavonoids, researchers can modulate their interaction with biological targets. Changes in biological activity between the deuterated and non-deuterated forms can provide clues about the nature of the drug-target interaction.
Furthermore, deuterated flavonoids can be used in advanced analytical techniques like mass spectrometry and NMR to trace the metabolic pathways of these compounds in complex biological systems. mdpi.comacs.org The unique mass of deuterium allows for the clear differentiation of the deuterated compound and its metabolites from their endogenous, non-deuterated counterparts.
Future Directions in Deuterated Flavonoid Research and Drug Discovery
The field of deuterated pharmaceuticals is expanding, with a growing interest in applying this technology to a wider range of molecules, including flavonoids. nih.govnumberanalytics.com The initial success of deuterated drugs has paved the way for more extensive research into the potential benefits of deuteration. nih.gov
Future research will likely focus on several key areas:
Development of Novel Deuterated Flavonoids: Beyond creating deuterated versions of known flavonoids, researchers will likely explore the synthesis of entirely new deuterated flavonoid structures with tailored properties. nih.gov
Enhanced Therapeutic Potential: By strategically placing deuterium atoms, it may be possible to enhance the therapeutic effects of flavonoids, potentially leading to more potent anti-inflammatory, antioxidant, or anti-cancer agents. mdpi.comresearchgate.netresearchgate.net
Improved Pharmacokinetics: A major focus will continue to be the use of deuteration to improve the pharmacokinetic profiles of flavonoids, leading to drugs that can be administered less frequently and at lower doses. nih.govresearchgate.net
Probing Disease Mechanisms: Deuterated flavonoids will serve as powerful tools to investigate the role of metabolic processes in various diseases. acs.org For example, they could be used to study the metabolic changes associated with conditions like diabetic nephropathy, where Hidrosmin has shown beneficial effects. medchemexpress.com
The ability to produce deuterated flavonoids through biosynthetic methods, for instance using engineered E. coli, opens up new avenues for creating these valuable research compounds in a cost-effective and scalable manner. acs.org
Integration with Systems Biology and Omics Approaches for Comprehensive Understanding
To gain a holistic understanding of the effects of deuterated flavonoids like this compound, their study must be integrated with systems biology and various "omics" technologies. usamvcluj.ro This includes metabolomics, proteomics, and genomics.
Metabolomics can provide a comprehensive snapshot of the metabolic changes induced by a deuterated flavonoid. usamvcluj.ro By comparing the metabolomes of cells or organisms treated with Hidrosmin and this compound, researchers can identify all the metabolic pathways affected by the compound and its altered metabolism.
Proteomics can be used to identify the specific proteins—enzymes, receptors, and signaling molecules—that interact with this compound. This can help to elucidate its mechanism of action at a molecular level.
Genomics and Transcriptomics can reveal how this compound influences gene expression. This can provide insights into the broader cellular responses to the compound and help to identify potential off-target effects.
Q & A
Q. How to ensure reproducibility of this compound studies across laboratories?
- Methodological Answer : Adopt the ARRIVE guidelines for experimental reporting. Share raw data, code, and protocols via repositories like Zenodo or Figshare. Perform inter-laboratory validation using harmonized SOPs and blinded sample exchanges. Document instrument calibration and operator training to mitigate technical variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
